![molecular formula C12H13N3O2S B14896954 (6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-L-alanine](/img/structure/B14896954.png)
(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-L-alanine is a complex organic compound with a unique structure that combines elements of cyclopentane, thieno, and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-L-alanine typically involves multiple steps. One common method includes the reaction of cyclopentanone, malononitrile, and elemental sulfur in ethanol under microwave irradiation to form 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N,N-dimethylmethanimidamide. Finally, treatment with aromatic amine under microwave irradiation produces the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis suggests potential for scalable production due to its efficiency and high yields.
Análisis De Reacciones Químicas
Types of Reactions
(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-L-alanine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thieno and pyrimidine rings.
Common Reagents and Conditions
Oxidation: t-BuOOH (65% in H2O) and Mn(OTf)2 as a catalyst at 25°C in H2O.
Reduction: Sodium borohydride in methanol.
Substitution: Aromatic amines under microwave irradiation.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the compound.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-L-alanine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial activity.
Industry: Used in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-L-alanine involves its interaction with specific molecular targets and pathways. For instance, it can form hydrogen bonds and aromatic interactions with amino acid residues in proteins, influencing their function . The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
- N-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-L-leucine
- 2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-naphthyl)acetamide
Uniqueness
(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-L-alanine is unique due to its combination of cyclopentane, thieno, and pyrimidine rings, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, particularly in the synthesis of novel molecules and the study of biochemical interactions.
Propiedades
Fórmula molecular |
C12H13N3O2S |
|---|---|
Peso molecular |
263.32 g/mol |
Nombre IUPAC |
(2S)-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)propanoic acid |
InChI |
InChI=1S/C12H13N3O2S/c1-6(12(16)17)15-10-9-7-3-2-4-8(7)18-11(9)14-5-13-10/h5-6H,2-4H2,1H3,(H,16,17)(H,13,14,15)/t6-/m0/s1 |
Clave InChI |
HARFBUBNZYYWJO-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC1=C2C3=C(CCC3)SC2=NC=N1 |
SMILES canónico |
CC(C(=O)O)NC1=C2C3=C(CCC3)SC2=NC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


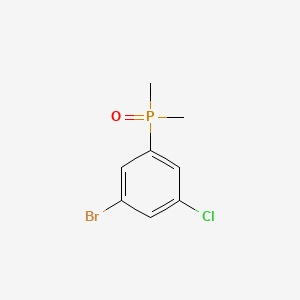
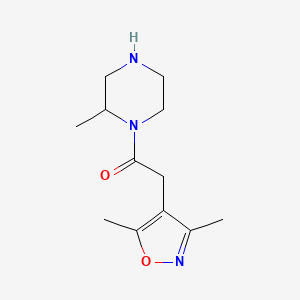

![11-bromo-8-methyl-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene](/img/structure/B14896907.png)
![tert-Butyl 6-methyl-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14896925.png)

![(3-Iodo-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-yl)methanol](/img/structure/B14896930.png)
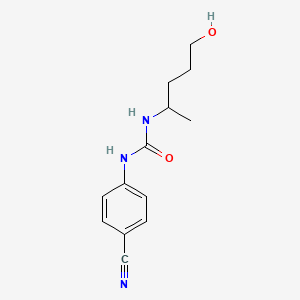
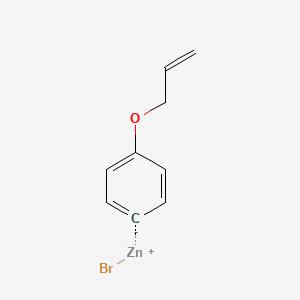
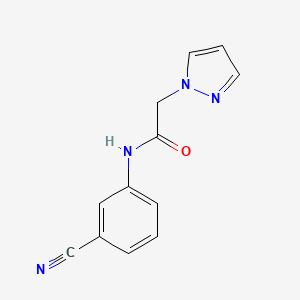
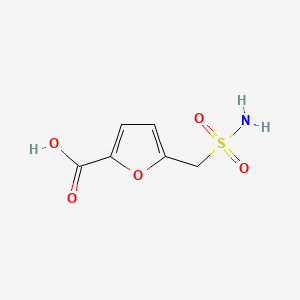
![6-Bromo-2-chloropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14896943.png)
![n-(4-Fluorobenzyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14896945.png)
![Ethyl (1R,5R,6R)-5-(sec-butoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14896952.png)
